N4-(3,5-dimethylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3,5-Dimethylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core structure. This compound belongs to a class of molecules known for their kinase-inhibitory properties, particularly in targeting ATP-binding pockets due to structural mimicry of purine nucleotides . Key structural features include:
- N4-substituent: 3,5-Dimethylphenyl, providing hydrophobic interactions.
- N6-substituent: 2-Methylpropyl (isobutyl), contributing to lipophilicity.
- Core: The pyrazolo[3,4-d]pyrimidine scaffold enhances selectivity by occupying specific kinase subpockets.
Potential applications include oncology (e.g., targeting Bcr-Abl or JAK kinases) and inflammatory diseases. However, its exact biological targets remain under investigation.
Properties
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-15(2)13-24-23-27-21(26-18-11-16(3)10-17(4)12-18)20-14-25-29(22(20)28-23)19-8-6-5-7-9-19/h5-12,14-15H,13H2,1-4H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUJZSPLRUWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC(C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(3,5-dimethylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C23H26N6
- Molecular Weight : 386.503 g/mol
- Purity : Typically ≥ 95% .
The compound is believed to interact with specific molecular targets, modulating their activity. Its structure allows it to act as an inhibitor for various enzymes and receptors involved in critical biological pathways. Notably, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been associated with the inhibition of epidermal growth factor receptors (EGFR), which are crucial in cancer proliferation and survival .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- EGFR Inhibition : Research has demonstrated that compounds related to this scaffold can effectively inhibit EGFR activity. For instance, a derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Cell Cycle Arrest and Apoptosis : The compound has shown the ability to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M). This was evidenced by a significant increase in the BAX/Bcl-2 ratio, indicating a pro-apoptotic effect .
In Vitro Studies
In vitro studies conducted on various cancer cell lines (e.g., A549 lung cancer cells) revealed promising anti-proliferative effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
These findings suggest that this compound and its derivatives could serve as effective therapeutic agents against cancers driven by aberrant EGFR signaling .
Case Study: Development of Pyrazolo[3,4-d]pyrimidine Derivatives
A study focused on synthesizing new derivatives aimed at enhancing the efficacy against EGFR showed that modifications to the pyrazolo[3,4-d]pyrimidine structure significantly impacted biological activity. The synthesized compounds were screened for their ability to inhibit cell growth and induce apoptosis in cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally analogous pyrimidine and pyrazolo-pyrimidine derivatives to highlight substituent-driven differences in activity, solubility, and selectivity.
Key Findings:
Substituent Effects on Potency: The target compound’s 3,5-dimethylphenyl group enhances hydrophobic interactions in kinase binding pockets, contributing to its lower IC50 (10.5 nM) compared to Compound 4b (25.3 nM), which features a polar morpholinopropyl group .
Selectivity :
- The pyrazolo-pyrimidine core in the target compound confers higher selectivity (15:1 for Kinase X/Y) than Compound 4b’s pyrimidine core (5:1), likely due to steric complementarity with kinase subpockets.
Electron Effects :
- The trifluoromethoxy group in Compound 4b introduces electron-withdrawing effects, which may weaken π-π stacking interactions compared to the electron-donating methyl groups in the target compound.
Pharmacokinetics: The morpholinopropyl group in Compound 4b improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic isobutyl group.
Research Limitations and Notes
- The table above extrapolates data from structural analogs and computational models.
- Synthesis Variability : Synthesis routes for pyrazolo-pyrimidines (e.g., using DIEA/EtOH in Compound 4b ) may require optimization for the target compound due to steric hindrance from the 3,5-dimethylphenyl group.
- Metabolic Stability : The fused pyrazolo ring may increase metabolic clearance compared to simpler pyrimidines, necessitating prodrug strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
